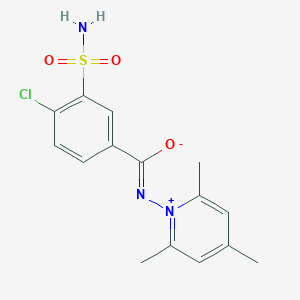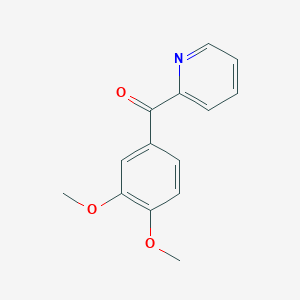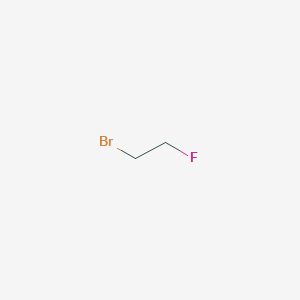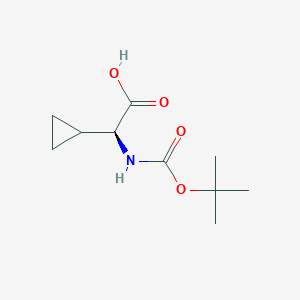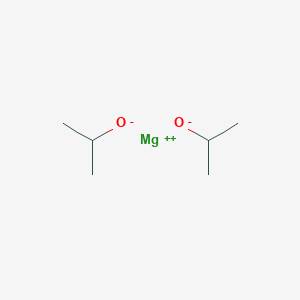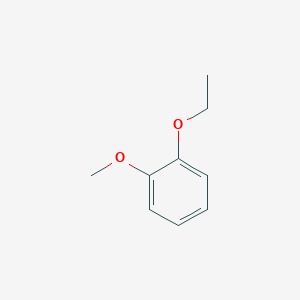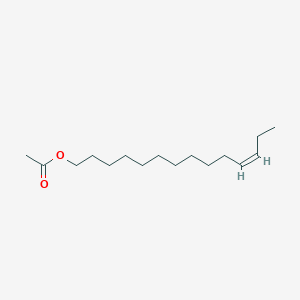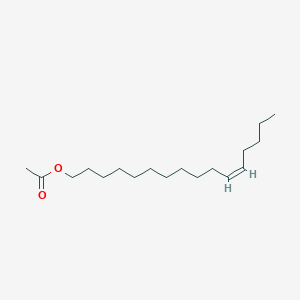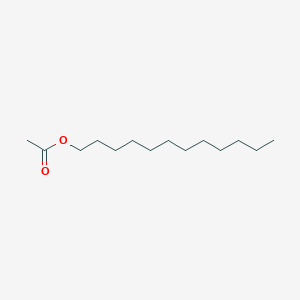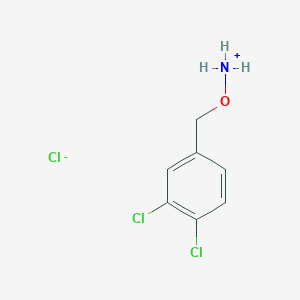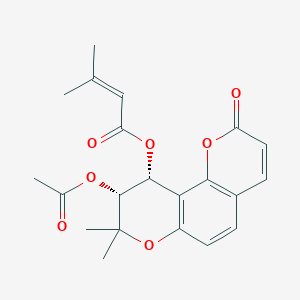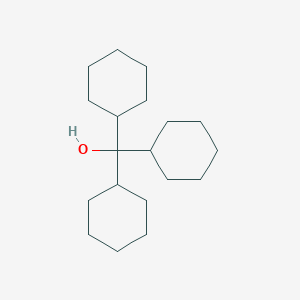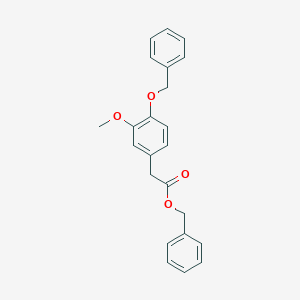
Benzyl 4-benzyloxy-3-methoxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-benzyloxy-3-methoxyphenylacetate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-benzyloxy-3-methoxyphenylacetate typically involves the esterification of benzyl alcohol with 2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize environmental impact and improve the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Benzyl 4-benzyloxy-3-methoxyphenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Benzyl 4-benzyloxy-3-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings may also participate in π-π interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Benzyl acetate: A simpler ester with similar aromatic properties but lacking the additional methoxy and phenylmethoxy groups.
Methyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Phenyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl 4-benzyloxy-3-methoxyphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
65340-85-4 |
|---|---|
Formule moléculaire |
C23H22O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C23H22O4/c1-25-22-14-20(15-23(24)27-17-19-10-6-3-7-11-19)12-13-21(22)26-16-18-8-4-2-5-9-18/h2-14H,15-17H2,1H3 |
Clé InChI |
FHHVTWDAWUTMNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

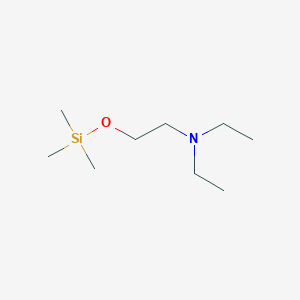
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
